Ethyl oxamate
Overview
Description
Ethyl oxamate, also known as oxamic acid ethyl ester, is an organic compound with the molecular formula C4H7NO3. It is a white crystalline solid that is partially soluble in water and more soluble in non-polar solvents. This compound is used in various chemical and industrial applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
Reaction of Methyl Oxalate and Ammonia: this compound can be synthesized by reacting methyl oxalate with ammonia under high temperature and high pressure conditions.
Reaction of Oxalic Acid and Ethanol: Another method involves the reaction of oxalic acid with ethanol under alkaline conditions to produce this compound.
Industrial Production Methods:
- Industrial production of this compound typically involves the reaction of oxalic acid with ethanol in the presence of a base. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions at the amide or ester group, leading to the formation of respective esters or amides.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less documented, it can potentially participate in such reactions due to the presence of functional groups that are susceptible to these processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include anthranilic acid derivatives, which react with this compound under mild conditions to form new compounds.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
Ethyl oxamate exerts its effects primarily by inhibiting the enzyme lactate dehydrogenase. This inhibition prevents the conversion of pyruvate to lactate, thereby reducing lactate production. This mechanism is particularly significant in cancer research, where lactate production is often elevated in tumor cells . Additionally, this compound has been shown to improve glycemic control and insulin sensitivity by inhibiting tissue lactate production .
Comparison with Similar Compounds
Oxamic Acid: Similar to ethyl oxamate, oxamic acid also inhibits lactate dehydrogenase and has applications in cancer research.
Sodium Oxamate: Another derivative that shares similar inhibitory properties on lactate dehydrogenase.
Uniqueness of this compound:
- This compound is unique due to its specific ester functional group, which allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
This compound’s ability to inhibit lactate dehydrogenase and its versatility in chemical reactions make it a valuable compound in scientific research and industrial applications. Its unique properties and wide range of applications highlight its significance in various fields.
Properties
IUPAC Name |
ethyl 2-amino-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-2-8-4(7)3(5)6/h2H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMZBHSKPLVQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210698 | |
Record name | Ethyl oxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-36-7 | |
Record name | Ethyl oxamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl oxamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl oxamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl oxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl oxamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl oxamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9V7Y5CP6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl Oxamate?
A1: this compound has the molecular formula C4H7NO3 and a molecular weight of 117.11 g/mol.
Q2: Are there any spectroscopic studies characterizing this compound?
A2: Yes, Photoelectron spectra of this compound have been reported and assigned using a composite molecule approach. []
Q3: Can this compound be used to synthesize N-Methyl Allylic Amines?
A3: Yes, this compound serves as a reagent in a Mitsunobu reaction with allylic alcohols to synthesize N-Methyl Allylic Amines. This method provides a practical and scalable route to these important compounds, even in enantiopure form. []
Q4: How does this compound react with Arylsulfonyl Isocyanates?
A4: this compound undergoes a [2+2] cycloaddition reaction with Arylsulfonyl Isocyanates, specifically at the amide carbonyl moiety. This reaction produces a new class of sulfonamides known as N2-arylsulfonyl-N1, N1-disubstituted ethoxalamidines. []
Q5: Is this compound involved in any biological processes?
A5: Research indicates that this compound can inhibit sporulation in Bacillus cereus T. This inhibition appears to be related to the compound's effect on dipicolinic acid synthesis. Interestingly, this compound allows sporulation but produces heat-sensitive spores. []
Q6: Can this compound be used as a reagent in Gabriel synthesis?
A6: Yes, both N-Boc and N-CBz protected forms of this compound act as effective Gabriel reagents. These protected compounds can couple with various halides, and subsequent deprotection with LiOH yields the corresponding N-protected amines. [, , , ]
Q7: What are the products of this compound gas-phase elimination?
A7: Gas-phase elimination of this compound proceeds through a decarbonylation step to yield ethyl carbamate. This intermediate further decomposes via two parallel pathways: a six-membered cyclic transition state producing carbamic acid and ethylene, and a four-membered cyclic transition state forming isocyanate and ethanol. [, ]
Q8: Can this compound be hydrolyzed in an alkaline medium?
A8: Yes, this compound undergoes alkaline hydrolysis via an irreversible first-order consecutive pathway. This process involves oxy-mono- and -di-anionic tetrahedral intermediates that dictate the rate-determining step. The hydrolysis rate is influenced by hydroxide ion concentration. []
Q9: How does this compound behave as a ligand in coordination polymers?
A9: Studies show that derivatives of this compound, specifically N,N'-5-carboxyl-1,3-phenylenebis(this compound) (HEt2 L), can act as ligands in the formation of coordination polymers with Mn2+ and Cd2+ salts. This leads to diverse three-dimensional structures with interesting magnetic and luminescent properties. []
Q10: Is this compound used in the synthesis of 1H-pyrazole-5-carboxamides?
A10: Yes, Dilithiated C(α), N-phenylhydrazones react with lithiated this compound to form intermediates that, upon quenching and acid cyclization, yield substituted 1H-pyrazole-5-carboxamides. [, ]
Q11: Can this compound be used to prepare 15N-labeled agricultural compounds?
A11: Yes, this compound serves as a starting material for synthesizing 15N-enriched oxamide, a controlled-availability nitrogen fertilizer. This synthesis involves reacting 15N-labeled ammonia with this compound. []
Q12: How do structural modifications of this compound affect its interaction with Lactate Dehydrogenase (LDH)?
A12: Oxamic acid analogs, including this compound, have been studied as LDH inhibitors. Research indicates that N-Ethyl Oxamate exhibits potent inhibition of LDH-C4, while N-Propyl Oxamate displays higher selectivity for this isozyme. Increasing the carbon chain length or incorporating branching generally reduces affinity and selectivity for LDH-C4. []
Q13: Have there been any computational studies on this compound elimination reactions?
A13: Yes, ab initio calculations have been used to study the gas-phase elimination kinetics of this compound and its derivatives. These studies provided insights into reaction pathways, transition states, and kinetic parameters, which align well with experimental data. []
Q14: What other applications of this compound are being investigated?
A14: Current research explores this compound's potential in various fields, including:
- Chemical Hybridizing Agent: this compound derivatives are being investigated for their ability to induce male sterility in wheat, a valuable tool for heterosis breeding. []
- Metal-Organic Frameworks (MOFs): Amide-functionalized In-MOFs incorporating this compound derivatives demonstrate promising applications in hydrocarbon separation and CO2 catalytic fixation due to their unique porous environments. []
- Synthesis of Heterocyclic Compounds: this compound serves as a versatile building block in synthesizing various heterocyclic compounds with potential biological activities, such as imidazo[2,1-c][1,2,4]triazine derivatives. []
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